molecular formula C15H19BrO2 B3220156 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid CAS No. 1191414-08-0

2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid

Cat. No. B3220156
CAS RN: 1191414-08-0
M. Wt: 311.21 g/mol
InChI Key: LJOUGMMMUUPBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is a propionic acid derivative . It is also known by other synonyms such as 2-4-bromomethyl phenyl propanoic acid, 2-4-bromomethyl phenyl propionic acid, 2-4-bromomethyl phenylpropionic acid, 2-4-bromomethyl-phenyl-propionic acid, 4-bromomethyl hydratropic acid, 2-4-bromomethyl phenyl propanic acid, 2-p-bromomethyl phenyl propionic acid, 2-4’-bromomethylphenyl propionic acid, 2-4-bromomethyl phenylproplonic acid .


Synthesis Analysis

The synthesis of 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid involves several steps . The process begins with the reaction of sodium hydroxide with p-chloro-tolualdehyde in excessive methanol to obtain p-methoxy-tolualdehyde. This is followed by a chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the presence of sulfuric acid to obtain p-chloromethyl benzyl ether. A nucleophilic reaction is then performed on the p-chloromethyl benzyl ether and the sodium cyanide to obtain p-methoxy-methyl benzyl cyanide. The p-methoxy-methyl benzyl cyanide is then reacted with dimethyl carbonate under high pressure in the presence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile. Finally, the p-methoxy-methylbenzyl sodium isopropionate is reacted with excessive concentrate sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain the target product .


Molecular Structure Analysis

The molecular formula of 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is C10H11BrO2 . The average mass is 243.097 Da and the monoisotopic mass is 241.994232 Da .


Physical And Chemical Properties Analysis

2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid has a melting point of 126°C to 130°C . Its enthalpy of vaporization at boiling point (421.15K) is 36.363kjoule/mol and its density at 25°C is 1.4212g/ml .

Safety and Hazards

2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation. It should be stored in a well-ventilated place, with containers kept tightly closed .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-2-cyclopentylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO2/c1-15(14(17)18,12-4-2-3-5-12)13-8-6-11(10-16)7-9-13/h6-9,12H,2-5,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOUGMMMUUPBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)(C2=CC=C(C=C2)CBr)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
Reactant of Route 2
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.